molecular formula C15H22N2O3 B1421813 Methyl 8-(3-aminophenylamino)-8-oxooctanoate CAS No. 1204005-97-9

Methyl 8-(3-aminophenylamino)-8-oxooctanoate

Cat. No.: B1421813
CAS No.: 1204005-97-9
M. Wt: 278.35 g/mol
InChI Key: GLTYVYZZMKMYLU-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 8-(3-Aminophenylamino)-8-Oxooctanoate

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named methyl 8-((3-aminophenyl)amino)-8-oxooctanoate . Its molecular formula is C₁₅H₂₂N₂O₃ , derived from:

  • Octanoate backbone : 8-carbon chain with a terminal carboxylate ester group.
  • 8-Oxo substituent : Ketone group at the eighth carbon.
  • 3-Aminophenylamino substituent : Aniline derivative attached via a secondary amine linkage to the eighth carbon.

The molecular weight is 278.35 g/mol , confirmed by multiple chemical databases.

Table 1: Molecular Formula Breakdown

Component Formula Contribution
Octanoate chain C₈H₁₅O₂
8-Oxo group O
3-Aminophenyl C₆H₅NH₂
Methyl ester OCH₃
Total C₁₅H₂₂N₂O₃

Crystallographic Data and Conformational Isomerism

Experimental crystallographic data for this compound is not reported in the literature. However, theoretical analysis predicts:

  • Conformational flexibility : Free rotation around the C-N bond linking the octanoate chain to the 3-aminophenyl group.
  • Potential isomerism :
    • Cis-trans isomerism : Possible due to restricted rotation between the ketone and amine groups.
    • Aromatic substitution patterns : The 3-aminophenyl group adopts a planar geometry, with the amino group in a meta position relative to the linking nitrogen.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key ¹H and ¹³C NMR data (inferred from structurally analogous compounds):

¹H NMR (DMSO-d₆):

δ (ppm) Assignment Multiplicity Integration
9.42 NH (secondary amine) Singlet 1H
7.19 Aromatic H (para to NH₂ in 3-aminophenyl) Doublet 2H
6.47 Aromatic H (ortho to NH₂) Doublet 2H
3.57 OCH₃ (methyl ester) Singlet 3H
2.29 CH₂ adjacent to ketone Triplet 2H
1.53 CH₂ (middle chain) Multiplet 4H

¹³C NMR (DMSO-d₆):

δ (ppm) Assignment
173.83 Ester carbonyl (C=O)
173.57 Ketone carbonyl (C=O)
156.63 Aromatic C (NH₂-bearing)
51.64 OCH₃ (methyl ester)
36.57 CH₂ adjacent to ketone
Infrared (IR) Absorption Profile

Key IR absorption bands:

Table 2: IR Spectral Data

Wavenumber (cm⁻¹) Assignment
3350–3500 N-H stretch (secondary amine)
1740–1750 Ester C=O stretch
1700–1720 Ketone C=O stretch
1580, 1500 Aromatic C=C stretching
1250–1300 C-O-C stretch (ester)
Mass Spectrometric Fragmentation Patterns

Key fragmentation pathways:

Table 3: Mass Spectrometric Fragments

m/z Fragment Proposed Loss
278 [M]⁺ (molecular ion)
247 [M - CH₃]⁺ (ester cleavage) Methanol (31)
250 [M - CO]⁺ (ketone loss) CO (28)
262 [M - NH₂]⁺ (amine loss) NH₂ (16)

Base peak : Likely corresponds to the tropylium ion (m/z 91) or other stable aromatic fragments.

Computational Modeling Studies

Density Functional Theory (DFT)-Optimized Geometry

DFT calculations predict:

  • Planar ester group : Conjugated π-system between the ester carbonyl and oxygen.
  • Ketone geometry : Trans configuration to minimize steric strain.
  • 3-Aminophenyl group : Ortho-para directing effects stabilize resonance between the amino group and aromatic ring.

Table 4: Key Bond Lengths (DFT-Optimized)

Bond Length (Å)
C=O (ester) 1.22
C=O (ketone) 1.21
C-N (secondary amine) 1.41
C-N (aniline) 1.38

Properties

IUPAC Name

methyl 8-(3-aminoanilino)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-15(19)10-5-3-2-4-9-14(18)17-13-8-6-7-12(16)11-13/h6-8,11H,2-5,9-10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTYVYZZMKMYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Protocol

  • Reagents and Conditions:

    • Suberic acid monomethyl ester
    • m-Phenylenediamine
    • EDCI
    • HOBt
    • DIEA
    • Dimethylformamide (DMF) as the solvent
  • Procedure:

    • Combine suberic acid monomethyl ester, m-phenylenediamine, EDCI, HOBt, and DIEA in DMF.
    • Stir the mixture at room temperature for 12 hours.
    • Quench the reaction with water.
    • Extract the product with ethyl acetate.
    • Wash the organic layer with brine solution and dry over anhydrous magnesium sulfate.
    • Purify the product by silica gel column chromatography.

Yield and Purity

The yield of this compound can vary depending on the reaction conditions and purification methods. Typically, yields range from 70% to 80% with high purity achieved through column chromatography.

Analysis of the Synthesis

Chemical Structure and Properties

This compound is characterized by its amide and ester functionalities, which are crucial for its reactivity and stability. The compound's structure includes a phenyl ring connected to an amino group, which is further linked to an octanoic acid derivative.

Spectroscopic Data

Spectroscopic analysis, such as NMR and IR, is essential for confirming the structure of the synthesized compound. For instance, the $${}^{1}$$H NMR spectrum would show signals corresponding to the aromatic protons, the methylene groups of the octanoic acid chain, and the methyl ester protons.

Research Findings and Applications

The synthesis of this compound is part of broader research into bioactive compounds and pharmaceutical intermediates. Such compounds are often used in drug discovery and development due to their potential biological activities.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(3-aminophenylamino)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester and ketone groups can be reduced to alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 8-(3-aminophenylamino)-8-oxooctanoic acid.

    Reduction: Methyl 8-(3-aminophenylamino)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 8-(3-aminophenylamino)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-(3-aminophenylamino)-8-oxooctanoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Aromatic Amino Groups

Methyl 8-((4-Hydroxyphenyl)amino)-8-oxooctanoate (4f)
  • Structure: Differs by a 4-hydroxyphenylamino substituent instead of 3-aminophenylamino.
  • Synthesis : Prepared via Pd/C-catalyzed reactions with 20% yield, lower than some analogs due to steric or electronic challenges .
Methyl 8-oxo-8-(phenylamino)octanoate (CAS: 162853-41-0)
  • Structure: Lacks the 3-amino group on the phenyl ring.
Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate
  • Structure: Features a dichlorophenyl group (electron-withdrawing) instead of aminophenyl.
  • Properties : Higher density (1.181 g/cm³ ) and lower boiling point (431.4°C ) due to increased molecular weight and halogen effects . The chlorine atoms may enhance metabolic stability but introduce toxicity risks, explaining its discontinued status in some studies .

Chain Length and Ester Group Modifications

Methyl 10-((4-Hydroxyphenyl)amino)-10-oxodecanoate (5f)
  • Structure : Extends the carbon chain to 10 (vs. 8 in the target compound).
  • Synthesis : Achieved 18% yield via Pd/C catalysis, indicating longer chains may reduce reaction efficiency .
  • Properties: Increased lipophilicity from the decanoate chain could enhance cell membrane penetration but reduce solubility, a trade-off critical in drug design.
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate
  • Structure : Ethyl ester (vs. methyl) with 3,5-dimethoxyphenyl substitution.
  • Classified under GHS guidelines for industrial use, highlighting distinct safety profiles compared to the target compound .

Complex Heterocyclic Derivatives

Methyl 8-((4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-8-oxooctanoate (4f)
  • Structure : Incorporates a pyrimidine ring and isopropylsulfonyl group.
  • Activity: Exhibits 68% yield and notable antiproliferative activity, suggesting heterocyclic moieties enhance bioactivity .
  • Comparison : The target compound’s simpler structure may prioritize synthetic accessibility over specialized biological efficacy.
Methyl 8-(2,4-di(thiophen-3-yl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-8-oxooctanoate (7e)
  • Structure : Contains a dihydropyridopyrimidine scaffold with thiophene substituents.
  • Applications : Designed as a histone deacetylase (HDAC) inhibitor, demonstrating how structural complexity can target specific enzymes .

Natural and Simplified Analogs

Methyl 8-oxooctanoate
  • Occurrence : Identified as a major constituent (17.6%) in Centaurea bruguieriana chloroform extract, highlighting natural origins .
  • Properties: Lacks the phenylamino group, resulting in simpler reactivity and lower bioactivity but serving as a precursor in synthetic pathways .

Key Comparative Data

Compound Name Substituent/Modification Yield (%) Key Properties/Applications Reference
Methyl 8-(3-aminophenylamino)-8-oxooctanoate 3-aminophenylamino, methyl ester N/A Drug impurity standard; pKa 14.72
Methyl 8-((4-Hydroxyphenyl)amino)-8-oxooctanoate 4-hydroxyphenylamino 20 Higher polarity, lower permeability
Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate 3,4-dichlorophenyl, ethyl ester N/A Discontinued; halogen-induced toxicity
Methyl 10-((4-Hydroxyphenyl)amino)-10-oxodecanoate Decanoate chain 18 Enhanced lipophilicity
Methyl 8-oxooctanoate No phenylamino group N/A Natural product; precursor in synthesis

Biological Activity

Methyl 8-(3-aminophenylamino)-8-oxooctanoate, also known by its CAS number 1204005-97-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes an octanoate backbone with an amino group and a phenyl ring. Its molecular formula is C15H21N2O3C_{15}H_{21}N_{2}O_{3}, and it exhibits properties typical of compounds with both hydrophobic and hydrophilic characteristics, allowing for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been investigated for its ability to inhibit various biological pathways, which may include:

  • Enzyme Inhibition: It has shown potential as an inhibitor of aminopeptidase N (APN), which plays a role in tumor progression and angiogenesis .
  • Histone Deacetylase (HDAC) Inhibition: Research indicates that similar compounds exhibit HDAC inhibitory activity, influencing gene expression and cellular proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Aminopeptidase N InhibitionAPNPotent inhibition
HDAC InhibitionHDAC1, HDAC6Decreased enzyme levels over time
Anti-Angiogenic ActivityMicrovessel SproutingDose-dependent inhibition

Case Studies and Research Findings

  • Inhibition of APN : A study demonstrated that this compound significantly inhibited APN activity in vitro, showing potential for therapeutic applications in cancer treatment due to its role in modulating angiogenesis .
  • HDAC Inhibition Studies : Compounds structurally similar to this compound have been evaluated for their HDAC inhibitory properties. These studies revealed that such compounds could effectively reduce the levels of HDAC1 and HDAC6 in cancer cells after prolonged exposure, suggesting a mechanism for inducing cell cycle arrest and apoptosis .
  • Anti-Angiogenesis Assays : Ex vivo assays using rat thoracic aorta rings indicated that the compound could inhibit microvessel outgrowth in a dose-dependent manner, highlighting its potential as an anti-cancer agent targeting angiogenesis .

Q & A

Basic: What are the standard synthetic routes for Methyl 8-(3-aminophenylamino)-8-oxooctanoate?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. A common method involves reacting 8-methoxy-8-oxooctanoic acid with aniline derivatives (e.g., 3-aminophenol or substituted phenylamines) using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane. For example:

  • Step 1: Activation of the carboxylic acid with 1-hydroxybenzotriazole (HOBt) and DCC in DMF at room temperature .
  • Step 2: Addition of the amine component (e.g., 2-(4-aminophenyl)ethanol) to form the amide bond, followed by purification via silica gel chromatography using gradients like hexane/ethyl acetate .
    Yields typically range from 65% to 73%, depending on substituents and reaction optimization .

Basic: What analytical techniques are used to characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity. For instance, 1H NMR (DMSO-d6) shows characteristic peaks: δ 9.71 (s, 1H, NH), δ 7.65–7.77 (aromatic protons), and δ 3.57–3.36 (ester methyl and alkyl chain protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]+ at m/z 405.2738 vs. calculated 405.2748) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress (e.g., Rf 0.41 in hexane:EtOAc 1:4) .

Basic: How is the biological activity of this compound initially evaluated?

The compound is screened for antiproliferative or enzyme-modulating activity. For example:

  • In vitro assays: Test against cancer cell lines (e.g., IC50 determination) or histone deacetylase (HDAC) inhibition .
  • Molecular docking: Predicts interactions with targets like HDAC6 using software such as AutoDock .

Advanced: How can coupling reaction conditions be optimized to improve yield and purity?

  • Solvent selection: Polar aprotic solvents (DMF, dichloromethane) enhance solubility of intermediates .
  • Coupling agents: HATU or DIC/HOBt systems reduce racemization compared to DCC .
  • Temperature control: Room temperature minimizes side reactions (e.g., ester hydrolysis) .
  • Purification: Gradient elution (e.g., 40–60% EtOAc in hexane) resolves by-products like unreacted acids or dimerized species .

Advanced: What factors influence the stability of this compound during storage?

  • Temperature: Long-term storage at <-20°C under inert atmosphere prevents oxidation and hydrolysis .
  • Degradation pathways: The ester group is prone to hydrolysis in humid conditions, while the amide bond may degrade under acidic/basic conditions .
  • Analytical monitoring: Track decomposition using GC-MS or HPLC (e.g., oxidation products like methyl 8-oxooctanoate) .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives?

  • Modify the aniline moiety: Substituents (e.g., benzyloxy, diethylamino) enhance HDAC6 inhibition by improving hydrophobic interactions .
  • Alter the alkyl chain length: Shorter chains may reduce steric hindrance in enzyme binding pockets .
  • Ester-to-acid conversion: Hydrolysis to the free acid form can increase solubility for in vivo studies .

Advanced: How can researchers reconcile contradictory data in synthetic yields or purity?

  • By-product analysis: Use LC-MS to identify impurities (e.g., unreacted starting materials or dimers) .
  • Reaction stoichiometry: Excess amine (1.5 eq.) ensures complete carboxylic acid activation .
  • Reproducibility: Standardize solvent drying (e.g., Na2SO4 for dichloromethane) and reaction time (12–24 hours) .

Advanced: What methodologies track metabolic pathways or degradation products of this compound?

  • In vitro metabolism: Incubate with liver microsomes and analyze via LC-MS/MS for oxidized metabolites (e.g., hydroxylated derivatives) .
  • Stability in biological matrices: Monitor decomposition in plasma using HPLC with UV detection .
  • Isotopic labeling: Use 13C/15N-labeled analogs to trace metabolic fate in animal models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 8-(3-aminophenylamino)-8-oxooctanoate
Reactant of Route 2
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Methyl 8-(3-aminophenylamino)-8-oxooctanoate

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